1,1-Diethylurea

Description

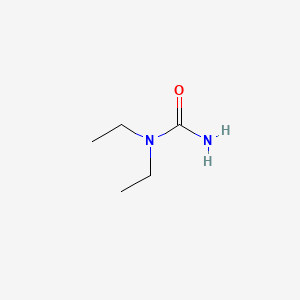

Structure

3D Structure

Properties

IUPAC Name |

1,1-diethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMNHQRORINJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060900 | |

| Record name | N,N-Diethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634-95-7, 50816-31-4 | |

| Record name | N,N-Diethylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N,N-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050816314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diethylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-diethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Diethylurea (CAS 634-95-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diethylurea, with the CAS number 634-95-7, is a disubstituted urea derivative that serves as a valuable building block in both chemical synthesis and materials science.[1] Also known as N,N-diethylurea, this compound is a white to light yellow crystalline powder.[2][3] Its unique structural features, particularly the presence of both hydrogen bond donors (the -NH2 group) and acceptors (the carbonyl oxygen and the tertiary amine nitrogen), make it a subject of interest in supramolecular chemistry and drug development. The urea functionality is a cornerstone in medicinal chemistry, known for its ability to form stable hydrogen bonds with biological targets, which can influence drug potency and selectivity.[4] This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, characterization, applications, and safety considerations.

Physicochemical Properties

This compound is a solid at room temperature with moderate solubility in water.[1][5] Its hygroscopic nature necessitates storage in a cool, dark, and dry place under an inert atmosphere to prevent degradation.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 634-95-7 | [1] |

| Molecular Formula | C5H12N2O | [1][6] |

| Molecular Weight | 116.16 g/mol | [1][6] |

| Appearance | White to light yellow semi-transparent crystalline powder | [1][2][7] |

| Melting Point | 69-71 °C | [5][7] |

| Solubility in Water | 50 g/L | [1][5] |

| pKa | 14.77 ± 0.50 (Predicted) | [1] |

| InChI Key | TUMNHQRORINJKE-UHFFFAOYSA-N | [1][5] |

| Canonical SMILES | CCN(CC)C(=O)N | [1] |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes, with a common laboratory-scale method involving the reaction of diethylamine with a cyanate source. The following protocol is a representative example of its synthesis.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from diethylamine and potassium cyanate.

Materials:

-

Diethylamine ((C2H5)2NH)

-

Potassium cyanate (KOCN)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO3)

-

Deionized water

-

Diisopropyl ether

-

Anhydrous magnesium sulfate (MgSO4)

-

Reaction flask with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium cyanate in deionized water.

-

Addition of Diethylamine: Slowly add diethylamine to the potassium cyanate solution while stirring.

-

Acidification: Carefully add concentrated hydrochloric acid dropwise to the reaction mixture. The acid protonates the cyanate to form isocyanic acid in situ, which then reacts with diethylamine. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

-

Reaction: Heat the mixture to a gentle reflux for 2-3 hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Recrystallize the crude this compound from a solvent such as diisopropyl ether to yield white to off-white crystals.[8] The choice of diisopropyl ether for recrystallization is based on the principle that the desired compound should be soluble in the hot solvent and sparingly soluble at room temperature, allowing for efficient purification from impurities.

Synthesis Workflow

Spectroscopic Characterization

The identity and purity of synthesized this compound can be confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show a triplet corresponding to the methyl protons (-CH3) and a quartet for the methylene protons (-CH2-) of the ethyl groups, along with a broad singlet for the amine (-NH2) protons. The integration of these peaks should correspond to a 6:4:2 ratio.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the methyl and methylene carbons of the ethyl groups, and a downfield peak for the carbonyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key peaks include N-H stretching vibrations for the primary amine (around 3200-3500 cm⁻¹), C-H stretching for the alkyl groups (around 2850-2960 cm⁻¹), and a strong C=O stretching vibration for the urea carbonyl group (around 1650-1700 cm⁻¹).[9]

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M+) corresponding to the molecular weight of this compound (116.16 g/mol ).

Applications in Research and Drug Development

The primary utility of this compound in a research and drug development context lies in its ability to act as a versatile building block and its capacity for forming molecular adducts.

Cocrystal Engineering

This compound has been shown to form molecular adducts and cocrystals with various carboxylic acids, including nitro-substituted aromatic carboxylic acids and pyrazine-2,3-dicarboxylic acid.[5][7] This property is of significant interest in pharmaceutical sciences for the following reasons:

-

Modification of Physicochemical Properties: The formation of cocrystals can alter the physicochemical properties of an active pharmaceutical ingredient (API), such as its solubility, dissolution rate, stability, and bioavailability, without modifying its chemical structure.

-

Intellectual Property: Novel cocrystal forms of existing drugs can be patented, providing a strategy for life cycle management of pharmaceutical products.

The ability of this compound to participate in robust hydrogen bonding networks is the primary driver for its use as a cocrystal former.

Synthetic Intermediate

As a substituted urea, this compound can serve as a precursor in the synthesis of more complex molecules. The urea moiety is a key structural feature in many biologically active compounds, and its derivatives are explored in the development of anticancer, antibacterial, and anti-HIV agents.[4]

Safety and Handling

This compound is considered moderately toxic by the intraperitoneal route.[1] When heated to decomposition, it may emit toxic vapors of nitrogen oxides (NOx).[1] Therefore, appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

-

Handling: Use in a well-ventilated area and minimize dust generation. Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[2][3]

-

First Aid:

-

Eyes: In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

-

Skin: Flush skin with plenty of water while removing contaminated clothing.[3]

-

Ingestion: If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[1]

-

Toxicology Summary

The toxicological properties of this compound have not been fully investigated.[3] The available data indicates moderate toxicity.

| Test Type | Organism | Route | Reported Dose (LDLo) | Effects | Source |

| LDLo | Mouse | Intraperitoneal | 2905 mg/kg | Behavioral: General anesthetic, somnolence, ataxia | Journal of Pharmacology and Experimental Therapeutics, Vol. 54, Pg. 188, 1935[1] |

It is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[3]

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound. Retrieved from [Link]

- Google Patents. (n.d.). CN109956891B - Technical method for preparing 1, 1-dimethyl urea.

-

PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

Béres, K.A., Homonnay, Z., Bereczki, L., Dürvanger, Z., Petruševski, V.M., Farkas, A., & Kótai, L. (n.d.). Crystal Nanoarchitectonics and Characterization of the Octahedral Iron(III)-Nitrate Complexes with Isomer Dimethylurea Ligands. ResearchGate. Retrieved from [Link]

-

Research Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

-

MDPI. (n.d.). Absorption of Energy in Excess, Photoinhibition, Transpiration, and Foliar Heat Emission Feedback Loops During Global Warming. Retrieved from [Link]

-

OECD Existing Chemicals Database. (2003, August 11). 1,3-Dimethylurea CAS N°: 96-31-1. Retrieved from [Link]

-

Popin, R. V., & Cativiela, C. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS medicinal chemistry letters, 11(4), 433–438. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1,3-Diisopropylurea. Retrieved from [Link]

-

NIH. (n.d.). Dynamic urea bond for the design of reversible and self-healing polymers. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1,3-diethylurea. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR NMR Chart. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). This compound, 97% | 259454-25G | SIGMA-ALDRICH. Retrieved from [Link]

-

Aidic. (n.d.). Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. Retrieved from [Link]

-

PharmaCompass. (n.d.). 1,3-Diethylurea | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,1-二乙基脲 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 634-95-7 [amp.chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. community.wvu.edu [community.wvu.edu]

An In-depth Technical Guide to the Synthesis of 1,1-Diethylurea from Diethylamine

Abstract

This technical guide provides a comprehensive overview of the principal synthetic methodologies for producing 1,1-diethylurea, a valuable chemical intermediate, from its primary precursor, diethylamine. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the reaction mechanisms, practical experimental protocols, and the critical safety considerations inherent in each synthetic pathway. We will explore classical routes involving highly reactive intermediates as well as modern, safer alternatives that utilize common laboratory reagents. The causality behind experimental choices is elucidated, and all protocols are presented with the aim of ensuring self-validating and reproducible results.

Introduction: The Significance of this compound

This compound, with the chemical formula (C₂H₅)₂NCONH₂, is an asymmetrically substituted urea that serves as a versatile building block in organic synthesis. Its structure, featuring a disubstituted nitrogen adjacent to a primary amide group, makes it a key precursor in the production of various pharmaceuticals, agrochemicals, and polymers. Notably, urea derivatives are foundational in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets.[1] The dynamic nature of the urea bond in sterically hindered ureas like this compound has also been explored for creating reversible and self-healing polymers.[2] The primary and most direct chemical antecedent for this compound is diethylamine ((CH₃CH₂)₂NH), a common and readily available secondary amine.[3]

Overview of Synthetic Strategies

The synthesis of ureas from amines is a cornerstone of organic chemistry. The classical and most traditional approach involves the reaction of an amine with highly toxic and hazardous reagents like phosgene or isocyanates.[4][5][6][7] These methods, while effective, present significant safety and environmental challenges, particularly on a large scale.[4]

In response to these hazards, significant research has been devoted to developing safer and more environmentally benign synthetic routes. These modern approaches often employ phosgene substitutes such as N,N'-carbonyldiimidazole (CDI) or utilize carbamate intermediates.[4][8] Furthermore, direct methods involving the reaction of amines with urea or potassium cyanate have gained prominence due to their operational simplicity, cost-effectiveness, and improved safety profile.[9][10][11] This guide will focus on the most relevant and practical of these methods for the synthesis of this compound.

Core Synthetic Methodologies

Method 1: Synthesis via Phosgene and Isocyanate Intermediates

The reaction of amines with phosgene (COCl₂) is the most traditional method for generating ureas and typically proceeds through an isocyanate intermediate.[4][5]

Reaction Mechanism: The process can be envisioned in two primary ways:

-

Carbamoyl Chloride Intermediate: Diethylamine reacts with phosgene to form the N,N-diethylcarbamoyl chloride intermediate. This stable but reactive compound is then treated with ammonia to yield this compound.

-

Isocyanate Intermediate: A primary amine is first converted to an isocyanate using phosgene.[5][12] This isocyanate then serves as an electrophile that reacts rapidly and cleanly with diethylamine to form the target urea.[2][13]

Causality and Scientific Integrity: This route is historically significant and highly efficient. The formation of the isocyanate intermediate is a robust and well-understood transformation. However, the extreme toxicity of phosgene gas necessitates stringent and specialized engineering controls, making this method unsuitable for most laboratory settings and posing significant industrial hazards.[14][15][16][17] Safer, solid phosgene equivalents like triphosgene or non-toxic coupling agents like CDI are now widely preferred alternatives that mimic the reactivity of phosgene without the associated handling risks.[4]

Diagram: Phosgene/Isocyanate Route

Caption: Reaction pathways using phosgene. Route A is viable; Route B yields a different urea type.

Method 2: Direct Aminolysis with Urea

A significantly safer and greener approach involves the direct reaction of diethylamine with urea itself.[9][11] This method leverages inexpensive and non-toxic starting materials, making it highly attractive for both laboratory and industrial-scale production.[11]

Reaction Mechanism: The reaction is typically performed at elevated temperatures (120-180 °C).[9] Under these conditions, urea can thermally decompose to generate isocyanic acid (HNCO) and ammonia.[11] The highly reactive isocyanic acid is then trapped in situ by diethylamine to form this compound. The reaction is driven to completion by the removal of the ammonia byproduct.

Causality and Scientific Integrity: The key to this method's success is the use of temperature to generate the reactive isocyanic acid intermediate from a stable, solid precursor.[11] Performing the reaction in a high-boiling inert solvent or in a sealed vessel under pressure helps to maintain the necessary temperature and contain the volatile diethylamine.[9] The continuous removal of ammonia gas shifts the equilibrium towards the product, ensuring a high yield. This process entirely avoids hazardous reagents and is considered an example of green chemistry.

Diagram: Direct Aminolysis of Urea

Caption: Synthesis of this compound via thermal decomposition of urea and subsequent aminolysis.

Method 3: Synthesis from Potassium Cyanate

For laboratory-scale synthesis, the reaction of an amine salt with an alkali metal cyanate provides a simple, rapid, and often high-yielding route to ureas.[1][10]

Reaction Mechanism: In this procedure, diethylamine is first converted to its corresponding salt, typically diethylamine hydrochloride, by treatment with an acid like HCl. This amine salt is then reacted with potassium cyanate (KOCN) in an aqueous solution. The cyanate ion (OCN⁻) acts as the carbonyl source, reacting with the protonated diethylamine to form this compound.

Causality and Scientific Integrity: The use of an acidic medium is critical. It ensures the formation of the amine salt, which is soluble in water and prevents the volatile free diethylamine from evaporating. The acidic conditions also facilitate the reaction with the cyanate ion. This one-pot reaction is operationally simple, avoids organic solvents, and the product can often be isolated by simple filtration or extraction, making it an excellent method for rapid synthesis.[10]

Diagram: Potassium Cyanate Route

Caption: A straightforward, aqueous synthesis of this compound using potassium cyanate.

Experimental Protocols & Data

Protocol 1: Synthesis via Direct Aminolysis with Urea

This protocol is adapted from established industrial processes for alkyl-urea synthesis.[9]

Methodology:

-

To a high-pressure stainless-steel reactor, add urea (1.0 mol) and a high-boiling inert solvent such as xylene (500 mL).

-

Seal the reactor and begin stirring. Heat the suspension to an internal temperature of 120-125 °C.

-

Slowly introduce diethylamine (2.5 mol) into the reactor via a pump, maintaining the internal temperature. The pressure will rise due to the formation of ammonia.

-

After the addition is complete, maintain the reaction at 120-140 °C for 4-6 hours, monitoring the pressure.

-

Carefully vent the ammonia gas, then cool the reactor to room temperature.

-

The product will precipitate from the cooled solution. Filter the solid product and wash with a small amount of cold xylene or hexane.

-

Further purification can be achieved by recrystallization (see Section 5).

| Parameter | Value | Reference |

| Reactants | Urea, Diethylamine | [9] |

| Stoichiometry | ~1 : 2.5 (Urea:Amine) | [9] |

| Solvent | Xylene | [9] |

| Temperature | 120-140 °C | [9] |

| Time | 4-6 hours | [9] |

| Expected Yield | 70-80% | [9] |

Protocol 2: Laboratory-Scale Synthesis from Potassium Cyanate

This protocol is based on the aqueous synthesis of N-substituted ureas.[1][10]

Methodology:

-

In a 250 mL Erlenmeyer flask, dissolve diethylamine (0.1 mol, 7.31 g) in 100 mL of 1M hydrochloric acid. The solution may warm slightly. Cool the solution to room temperature in an ice bath.

-

In a separate beaker, dissolve potassium cyanate (0.12 mol, 9.73 g) in 50 mL of deionized water.

-

Slowly add the potassium cyanate solution to the stirred diethylamine hydrochloride solution over 15 minutes.

-

Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. A white precipitate may form during this time.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting white solid is crude this compound.

| Parameter | Value | Reference |

| Reactants | Diethylamine, HCl, KOCN | [1][10] |

| Stoichiometry | ~1 : 1.2 (Amine:Cyanate) | [10] |

| Solvent | Water | [1][10] |

| Temperature | 0 °C to Room Temp. | [10] |

| Time | 2 hours | [10] |

| Expected Yield | 85-95% | [10] |

Purification and Characterization

Purification: The primary method for purifying crude this compound is recrystallization. The crude solid can be dissolved in a minimum amount of hot solvent and allowed to cool slowly to form pure crystals.

-

Recommended Solvents: Diisopropyl ether, n-hexane, or an ethanol/water mixture.[18][19] A patent describes obtaining crystals with a melting point of 68-70°C after recrystallizing from diisopropyl ether.[18]

Characterization: The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

| Technique | Expected Result | Reference |

| Melting Point | 69-71 °C | [20][21] |

| Appearance | White semi-transparent crystals or solid | [20][22] |

| ¹H NMR | Peaks corresponding to ethyl protons (triplet and quartet) and a broad singlet for the -NH₂ protons. | [10][23] |

| ¹³C NMR | Peaks corresponding to the two distinct carbons of the ethyl groups and the carbonyl carbon. | [10][23] |

| FT-IR (cm⁻¹) | Strong C=O stretch (~1640-1660), N-H stretches (~3200-3400), C-N stretch. | [10] |

| Mass Spec (MS) | Molecular ion peak (M+) corresponding to the molecular weight of 116.16 g/mol . | [23] |

Safety and Handling

Professional diligence in matters of safety is paramount when conducting the syntheses described herein.

-

Diethylamine: A flammable, volatile, and corrosive liquid with a strong ammonia-like odor.[3] It can cause severe skin and eye irritation. Always handle in a well-ventilated chemical fume hood.

-

Phosgene: An extremely toxic and insidious gas.[14] Exposure can be fatal, and symptoms may be delayed.[15][17] Its use requires specialized training, equipment, and facilities.[15][16]

-

Isocyanates: Potent respiratory and skin sensitizers that can lead to occupational asthma.[12]

-

General Precautions: All manipulations should be performed wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, and a flame-resistant lab coat. An emergency eyewash and shower should be readily accessible.

Conclusion

The synthesis of this compound from diethylamine can be accomplished through several distinct pathways. While classical methods involving phosgene are highly effective, the associated hazards have driven the adoption of safer alternatives. The direct reaction of diethylamine with urea represents a robust, scalable, and green synthetic route. For rapid, high-yield laboratory synthesis, the reaction with potassium cyanate in an aqueous medium is an excellent and operationally simple choice. The selection of a specific method will depend on the scale of the synthesis, available equipment, and the safety infrastructure in place. By understanding the chemical causality behind each protocol, researchers can confidently and safely produce this important chemical intermediate for further application in drug discovery and materials science.

References

- Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regul

- Improved Synthesis of Unsymmetrical Ureas via Carbam

- Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. Organic Chemistry Frontiers (RSC Publishing). (n.d.).

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. (n.d.).

- Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)

- A Simple Method for the Synthesis of Unsymmetrical Ureas.

- Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyan

- Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. (n.d.).

- Selected syntheses of ureas through phosgene substitutes.

- Practical synthesis of urea derivatives.

- This compound synthesis. ChemicalBook. (n.d.).

- Dynamic urea bond for the design of reversible and self-healing polymers. NIH. (n.d.).

- Urea Formation - Common Conditions.

- Process for the preparation of alkyl-ureas.

- Isocyanate Exposure, Reaction and Protection – Quick Tips. CoAction Specialty. (n.d.).

- Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate.

- Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyan

- Phosgene Safety.

- Diethylamine Synthesis. Sciencemadness Discussion Board. (2008).

- This compound. ChemicalBook. (n.d.).

- Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers.

- How to purify the urea bought from market to pure urea?

- Phosgene Safe Practice Guidelines: 2.0 Training and Job Safety. American Chemistry Council. (n.d.).

- Phosgene - HAZARD SUMMARY. New Jersey Department of Health. (n.d.).

- Phosgene (HSG 106, 1998). Inchem.org. (n.d.).

- What is a purification method to remove urea from peptid solution (no dialysis)?

- Isocyanate- and solvent-free synthesis of melt processible polyurea elastomers derived from urea as a monomer. RSC Publishing. (2020).

- Diethylamine. Wikipedia. (n.d.).

- CAS 634-95-7 this compound. Alfa Chemistry. (n.d.).

- This compound 97 634-95-7. Sigma-Aldrich. (n.d.).

- This compound 634-95-7 wiki. Guidechem. (n.d.).

- This compound. Santa Cruz Biotechnology. (n.d.).

- This compound, 97%. Research Scientific. (n.d.).

- This compound 97 634-95-7. Sigma-Aldrich. (n.d.).

- This compound 97 634-95-7. Sigma-Aldrich. (n.d.).

- 1-diethylamino-3-butanone. Organic Syntheses Procedure. (n.d.).

- This compound, 97% | 259454-25G | SIGMA-ALDRICH.

- China 1,3-Diethylurea CAS 623-76-7 Manufacturers & Suppliers. Believe Chemical. (n.d.).

- Characterization and chemistry of imidazolidinyl urea and diazolidinyl urea.

- Industrial Production of Urea. YouTube. (2021).

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Dynamic urea bond for the design of reversible and self-healing polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diethylamine - Wikipedia [en.wikipedia.org]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. US4310692A - Process for the preparation of alkyl-ureas - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Isocyanate- and solvent-free synthesis of melt processible polyurea elastomers derived from urea as a monomer - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02369H [pubs.rsc.org]

- 12. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]

- 13. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 14. Phosgene Safety | III [phosgenesafety.info]

- 15. americanchemistry.com [americanchemistry.com]

- 16. nj.gov [nj.gov]

- 17. Phosgene (HSG 106, 1998) [inchem.org]

- 18. This compound synthesis - chemicalbook [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. This compound | 634-95-7 [amp.chemicalbook.com]

- 21. scientificlabs.co.uk [scientificlabs.co.uk]

- 22. Page loading... [wap.guidechem.com]

- 23. researchgate.net [researchgate.net]

Introduction: Understanding N,N-Diethylurea

An In-depth Technical Guide to the Physical Properties of N,N-Diethylurea

For Researchers, Scientists, and Drug Development Professionals

N,N'-Diethylurea (CAS No. 623-76-7), also known as 1,3-diethylurea, is a symmetrically substituted urea derivative.[1][2] Its molecular structure, featuring a central carbonyl group flanked by two ethyl-substituted nitrogen atoms, imparts a unique set of physical and chemical properties that are of significant interest in various scientific domains. With a molecular formula of C5H12N2O and a molar mass of 116.16 g/mol , this compound serves as a crucial intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[1][3] Its utility also extends to being a chemical fertilizer and its use in the production of TFTs (Thin-Film Transistors).[1] This guide provides a comprehensive exploration of its core physical properties, offering both established data and the experimental methodologies required for their validation.

Core Physicochemical Properties

The physical state and behavior of N,N'-Diethylurea under various conditions are dictated by its fundamental physicochemical properties. These parameters are critical for its handling, formulation, and application in research and development.

Data Summary

A compilation of the primary physical properties of N,N'-Diethylurea is presented below for quick reference.

| Property | Value | Source(s) |

| Appearance | White to almost white, crystalline powder | [1][2] |

| Melting Point | 112-113 °C | [1][4] |

| Boiling Point | 217.23 °C (rough estimate) | [1] |

| Density | 1.0415 g/cm³ (estimate) | [1] |

| Water Solubility | Soluble | [1][3] |

| Organic Solvent Solubility | Soluble in ethanol and acetone | [2] |

| Vapor Pressure | 0.0106 mmHg at 25 °C | [1] |

| Flash Point | 121.1 °C | [1] |

Melting Point: A Key Indicator of Purity

The sharp melting point range of 112-113 °C indicates a high degree of purity for the crystalline solid.[1][4] This thermal transition is a foundational characteristic used for identification and quality control.

Experimental Protocol: Capillary Melting Point Determination

The determination of the melting point is most commonly and reliably achieved using the capillary method. This protocol is a self-validating system as the sharpness of the melting range directly reflects the sample's purity.

Methodology:

-

Sample Preparation: A small quantity of dry, crystalline N,N'-Diethylurea is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

-

Heating: The apparatus is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range is the melting point.

Causality: A pure crystalline solid has a highly ordered lattice structure requiring a specific amount of thermal energy to break down. Impurities disrupt this lattice, typically causing melting to occur over a broader and lower temperature range.

Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile

N,N'-Diethylurea is characterized by its solubility in water and polar organic solvents like ethanol and acetone.[1][2][3] This behavior is a direct consequence of its molecular structure. The presence of the carbonyl (C=O) group and the nitrogen-hydrogen functionalities allows for hydrogen bonding with protic solvents like water and ethanol, while the ethyl groups contribute a degree of nonpolar character, enabling solubility in solvents like acetone.

Experimental Protocol: Qualitative Solubility Testing

This protocol provides a straightforward method to confirm the solubility profile.

Methodology:

-

Solvent Preparation: Approximately 1 mL of the desired solvent (e.g., deionized water, ethanol, acetone) is placed into a small test tube.

-

Sample Addition: A small, measured amount (e.g., 10 mg) of N,N'-Diethylurea is added to the solvent.

-

Mixing: The mixture is agitated or vortexed for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).

-

Observation: The mixture is visually inspected for the presence of undissolved solid. If the solid dissolves completely, the compound is deemed soluble under these conditions.

-

Quantification (Optional): For quantitative analysis, incremental amounts of the solute are added until saturation is reached, allowing for the calculation of solubility in g/L or mol/L.

Workflow for Solubility Assessment

Caption: Logic diagram for qualitative solubility testing.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of N,N'-Diethylurea. While specific spectral data is best obtained experimentally, the expected characteristics can be predicted based on its molecular structure and data from analogous compounds.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for its functional groups. A strong absorption band around 1630-1680 cm⁻¹ would correspond to the carbonyl (C=O) stretching vibration. N-H stretching vibrations would appear as a moderate band in the 3200-3400 cm⁻¹ region. C-H stretching from the ethyl groups would be observed around 2850-2975 cm⁻¹.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be relatively simple due to the molecule's symmetry. One would expect a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-), resulting from spin-spin coupling with each other. A broad signal corresponding to the N-H protons would also be present.

-

¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon in the downfield region (typically >160 ppm) and two distinct signals for the ethyl group carbons.

-

-

Mass Spectrometry (MS): In a mass spectrum, N,N'-Diethylurea would exhibit a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (116.16). Common fragmentation patterns would involve cleavage of the ethyl groups and rearrangements around the urea core.

Thermochemical Data

Thermochemical properties provide insight into the energetic stability and reactivity of the compound.

| Property | Value | Source |

| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -3302.80 ± 1.70 kJ/mol | [6] |

| Solid Phase Enthalpy of Formation (ΔfH°solid) | -379.80 ± 1.80 kJ/mol | [6] |

| Gas Phase Enthalpy of Formation (ΔfH°gas) | -282.90 ± 2.10 kJ/mol | [6] |

These values are crucial for reaction calorimetry, process safety assessments, and computational chemistry modeling.

Safety and Handling

From a safety perspective, N,N'-Diethylurea is classified as a hazardous substance. It is reported to be toxic by inhalation, in contact with skin, and if swallowed.[1] It is also irritating to the eyes, respiratory system, and skin.[1]

Core Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[1][7]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[1]

-

Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1][7]

References

- 1. chembk.com [chembk.com]

- 2. CAS 623-76-7: N,N′-Diethylurea | CymitQuimica [cymitquimica.com]

- 3. N,N'-Diethylurea, 97% | Fisher Scientific [fishersci.ca]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 6. Urea, N,N'-diethyl- (CAS 623-76-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. fishersci.be [fishersci.be]

A Technical Guide to the Solubility of 1,1-Diethylurea in Organic Solvents

Introduction: The Significance of Solubility in Process and Development

1,1-Diethylurea (CAS: 634-95-7), also known as N,N-Diethylurea, is a substituted urea derivative utilized in various chemical synthesis and manufacturing processes. A comprehensive understanding of its solubility profile in organic solvents is a critical prerequisite for its effective application. For researchers, process chemists, and formulation scientists, solubility data governs fundamental decisions in reaction engineering, process design, purification strategies (such as crystallization), and the formulation of finished products. Poorly characterized solubility can lead to suboptimal reaction kinetics, inefficient purifications, and unstable formulations.

This in-depth technical guide addresses the solubility of this compound. Due to a scarcity of publicly available quantitative data for this specific molecule in organic solvents, this document adopts a dual-pronged approach. First, it establishes the key physicochemical properties of this compound and analyzes its expected solubility behavior in relation to its parent compound, urea, for which extensive data exists. Second, it provides a rigorous, field-proven experimental protocol for determining thermodynamic solubility, empowering researchers to generate the precise data required for their specific applications.

Physicochemical Profile of this compound

The solubility of a solute is fundamentally dictated by its molecular structure and its resulting intermolecular interactions with the solvent. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₁₂N₂O | [1][2] |

| Molecular Weight | 116.16 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 69-71 °C | [1][3] |

| Water Solubility | Approx. 50 g/L | [2][3] |

| Structure | (C₂H₅)₂NCONH₂ | [3] |

| Topological Polar Surface Area | 46.3 Ų | [2] |

The structure of this compound is central to its solubility. It possesses a polar urea core with a carbonyl group (a hydrogen bond acceptor) and an unsubstituted -NH₂ group (a hydrogen bond donor). However, the two ethyl groups attached to the other nitrogen atom introduce significant non-polar character and sterically hinder potential interactions at that site. This asymmetric nature suggests a complex solubility profile.

Solubility Profile: An Analogical and Predictive Analysis

While specific experimental data for this compound in diverse organic solvents is sparse, we can predict its behavior by analyzing the solubility of its parent compound, urea, and considering the structural modifications.

Quantitative Solubility of Urea (Analogue Compound)

The following table presents the solubility of urea in several common organic solvents. This data serves as a baseline for understanding the interactions of the urea functional group.

| Solvent | Temperature (°C) | Solubility (g / 100 g Solvent) | Source(s) |

| Methanol | 20 | ~15-25 | [4] |

| Ethanol | 20 | ~5.0 | [5] |

| Isopropanol | Ambient | Significant, but less than ethanol | [6] |

| Acetone | 20 | ~0.3 | [7] |

Predicted Impact of Diethyl Substitution on Solubility

The transition from urea to this compound involves replacing two hydrogen atoms on one nitrogen with two ethyl groups. This modification has two primary, competing effects on solubility:

-

Reduction in Hydrogen Bond Donation: Urea has four N-H protons capable of acting as hydrogen bond donors. This compound has only two, located on the unsubstituted -NH₂ group. This significantly weakens its potential to form strong hydrogen bond networks with protic solvents like alcohols.

-

Increase in Non-Polar Character: The two ethyl groups add aliphatic (non-polar) character to the molecule. This increases the van der Waals interactions and should enhance solubility in less polar or moderately polar aprotic solvents.

Predicted Solubility Trends for this compound:

-

In Protic Solvents (e.g., Methanol, Ethanol): The solubility of this compound is expected to be lower than that of urea. The reduction in hydrogen bond donating ability will likely outweigh the increased non-polar character, making it harder to break the solvent-solvent hydrogen bonds and solvate the molecule.

-

In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Solubility is expected to be higher than that of urea. These solvents are hydrogen bond acceptors but not donors. The ethyl groups on this compound will interact favorably with the organic parts of these solvents, and the polar core can still engage in dipole-dipole interactions.

-

In Non-Polar Solvents (e.g., Toluene, Hexane): While urea is nearly insoluble in non-polar solvents, this compound is expected to show low but measurable solubility due to the presence of the ethyl groups.

The following diagram illustrates the key intermolecular forces at play.

Caption: Key solute-solvent interactions for this compound.

Experimental Protocol: Thermodynamic Solubility Determination via Isothermal Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility.[8] It is a robust and reliable technique that ensures the system has reached a true equilibrium state. The following protocol provides a self-validating workflow.

Principle

An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium.[9] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is quantified.

Materials and Equipment

-

This compound (purity >99%)

-

Organic solvent of interest (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control (or water bath)

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Experimental Workflow.

Step-by-Step Methodology

-

Preparation: To a series of vials, add a sufficient excess of this compound to ensure that a solid phase remains at equilibrium. A common starting point is to add ~100 mg of solid to 5 mL of solvent. The key is visual confirmation of excess solid, not the exact mass.[8]

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 300 RPM).

-

Causality Insight: Continuous agitation ensures intimate contact between the solute and solvent, accelerating the dissolution process. A long equilibration time (24-72 hours) is crucial to ensure the system reaches true thermodynamic equilibrium, not just a kinetically trapped supersaturated state.[10] To validate equilibrium, samples can be taken at 24, 48, and 72 hours; consistent concentration values indicate equilibrium has been reached.

-

-

Phase Separation: After the equilibration period, stop the shaker and allow the vials to remain undisturbed in the temperature-controlled environment for at least 2 hours. This allows fine particles to settle, preventing premature clogging of the filter.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean vial for analysis.

-

Trustworthiness Insight: Filtration is a critical step to remove all undissolved solid particles.[9] Any solid carryover will artificially inflate the measured concentration, leading to an erroneous solubility value. Pre-wetting the filter with the solvent can prevent loss of analyte due to adsorption.

-

-

Quantification: Prepare a series of dilutions of the filtrate using the same solvent. Analyze the concentration of this compound using a suitable, pre-validated analytical method (e.g., HPLC-UV is often preferred for ureas). The concentration of the undiluted filtrate represents the solubility.

Conclusion

The solubility of this compound in organic solvents is a complex function of its asymmetric molecular structure, which combines a polar, hydrogen-bonding core with non-polar ethyl groups. While quantitative public data is limited, a predictive analysis based on its parent compound, urea, suggests that its solubility will be lower than urea in protic solvents and likely higher in polar aprotic solvents.

Given the industrial and research importance of precise solubility data, experimental determination is paramount. The provided isothermal shake-flask protocol represents a robust, reliable, and self-validating method for generating high-quality thermodynamic solubility data. This empowers researchers and drug development professionals to make informed, data-driven decisions in process optimization, purification, and formulation design.

References

- Silva, A. P., de Carvalho, N. D., Franco Jr, M. R., & Malagoni, R. A. (2016). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. Revista ION, 29(2), 125-133.

-

Jinjiang Melamine. (n.d.). Urea Solubility In Acetone. Retrieved from [Link]

-

Silva, A. P., et al. (2017). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. ResearchGate. Retrieved from [Link]

-

Silva, A. P., et al. (2016). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. Redalyc. Retrieved from [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Retrieved from [Link]

-

Jinjiang Melamine. (n.d.). Urea Solubility In Methanol Comprehensive Analysis. Retrieved from [Link]

-

Scribd. (n.d.). Solubility - A Fundamental Concept in Pharmaceutical Sciences. Retrieved from [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

SciELO Colombia. (n.d.). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of urea (in mole fraction) in all temperatures. Retrieved from [Link]

- Lee, F. M., & Lahti, L. E. (1972). Solubility of Urea in Water-Alcohol Mixtures.

-

Sciencemadness Wiki. (2022). Urea. Retrieved from [Link]

-

Sciencemadness.org. (2009). Seperation of NH4Cl and urea. Retrieved from [Link]

Sources

- 1. This compound | 634-95-7 [amp.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound 97 634-95-7 [sigmaaldrich.com]

- 4. Urea Solubility In Methanol Comprehensive Analysis [jinjiangmelamine.com]

- 5. Urea - Sciencemadness Wiki [sciencemadness.org]

- 6. Sciencemadness Discussion Board - Seperation of NH4Cl and urea - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Urea Solubility In Acetone [jinjiangmelamine.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. scribd.com [scribd.com]

- 10. quora.com [quora.com]

An In-Depth Technical Guide to the Molecular Geometry of 1,1-Diethylurea: A Keystone for Rational Drug Design

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the molecular geometry of 1,1-diethylurea, a fundamental scaffold in medicinal chemistry. By dissecting its structural nuances through experimental and computational lenses, we aim to equip researchers and drug development professionals with the critical insights necessary for the rational design of novel therapeutics. This document moves beyond a mere recitation of facts, delving into the causality behind its conformational preferences and the implications for its biological activity.

Introduction: The Significance of this compound in Medicinal Chemistry

The urea functional group is a cornerstone in the architecture of numerous biologically active compounds, including a variety of clinically approved drugs.[1] Its capacity to form stable hydrogen bonds with biological targets makes it a privileged scaffold in drug design.[1][2] this compound, an asymmetrically N,N-disubstituted urea, serves as a valuable building block and a structural motif in many pharmacologically active molecules. Understanding its three-dimensional geometry is paramount for predicting and optimizing its interactions with biological macromolecules, thereby influencing drug potency, selectivity, and pharmacokinetic properties.

The conformational landscape of this compound is governed by a delicate interplay of steric and electronic effects. The presence of the two ethyl groups on one of the nitrogen atoms introduces significant steric bulk, which profoundly influences the planarity of the urea core and the rotational barriers around the C-N bonds. This guide will explore these geometric features in detail, providing a foundational understanding for its application in drug discovery.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before delving into its molecular geometry. These properties influence its handling, formulation, and biological disposition.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂O | [3] |

| Molecular Weight | 116.16 g/mol | [3] |

| Melting Point | 69-71 °C | |

| Appearance | White to almost white crystalline powder | [4] |

| Solubility in Water | 50 g/L | |

| CAS Number | 634-95-7 | [3] |

Synthesis of this compound: A Verifiable Protocol

The reliable synthesis of this compound is a prerequisite for its study and application. While various methods exist, this section details a common and reproducible laboratory-scale synthesis.[5][6][7] This protocol is designed to be a self-validating system, ensuring high purity of the final product, which is crucial for subsequent analytical studies.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from diethylamine and a cyanate source.

Materials:

-

Diethylamine

-

Sodium cyanate or Potassium cyanate

-

Hydrochloric acid (concentrated)

-

Water (distilled or deionized)

-

Dichloromethane or other suitable organic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, addition funnel, separatory funnel, beaker, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Melting point apparatus

Step-by-Step Methodology:

-

Salt Formation: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve a known quantity of diethylamine in water. Cool the solution in an ice bath. Slowly add an equimolar amount of concentrated hydrochloric acid dropwise from the addition funnel with continuous stirring to form diethylammonium chloride.

-

Urea Formation: In a separate beaker, dissolve an equimolar amount of sodium cyanate in water. Slowly add the aqueous solution of sodium cyanate to the cold solution of diethylammonium chloride with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat it gently under reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction: After cooling the reaction mixture to room temperature, extract the product into an organic solvent like dichloromethane. Perform multiple extractions to ensure complete recovery.

-

Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as diisopropyl ether, to yield white crystals.[5]

-

Characterization: Confirm the identity and purity of the synthesized this compound by measuring its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Molecular Geometry of this compound: A Multi-faceted Analysis

The molecular geometry of this compound can be comprehensively understood by examining its structure in both the solid state and in solution, and by complementing experimental findings with computational modeling.

Solid-State Geometry: Insights from X-ray Crystallography

Based on the general principles of urea chemistry and the available data from its adducts, the following geometric features are expected in the solid state:

-

Planarity of the Urea Core: The central O=C-N₂ core of the urea moiety is expected to be largely planar. This planarity arises from the sp² hybridization of the carbonyl carbon and the two nitrogen atoms, as well as the delocalization of the nitrogen lone pairs into the carbonyl π-system.[8]

-

Conformation of the Diethylamino Group: The two ethyl groups attached to the same nitrogen atom will adopt a conformation that minimizes steric hindrance. This typically involves a staggering of the ethyl groups relative to each other and to the urea plane.

-

Hydrogen Bonding: In the solid state, the N-H protons of the primary amine group are expected to participate in intermolecular hydrogen bonds with the carbonyl oxygen of neighboring molecules or with the co-crystallizing agent. This hydrogen bonding network is a key determinant of the crystal packing.

Solution-State Geometry and Conformational Dynamics: The Role of NMR Spectroscopy

In solution, the this compound molecule is not static but exists as a dynamic equilibrium of different conformers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing this conformational landscape.[5]

-

Rotational Barriers: The C-N bonds in ureas exhibit a degree of double bond character due to resonance, which leads to restricted rotation. The energy barrier to rotation around the C-N(Et)₂ bond and the C-NH₂ bond can be quantified using variable temperature NMR studies. The presence of the two bulky ethyl groups is expected to influence these rotational barriers.

-

Conformational Preferences: The relative populations of different conformers can be inferred from NMR chemical shifts and coupling constants. The orientation of the ethyl groups relative to the urea plane will be a key conformational variable.

Computational Modeling of Molecular Geometry: A Theoretical Perspective

In the absence of a definitive crystal structure for pure this compound, computational chemistry provides a powerful means to predict its geometry and conformational energetics.[9] Density Functional Theory (DFT) is a widely used method for such calculations.[9]

Methodology for a DFT-based Geometric Analysis:

-

Initial Structure Generation: A starting 3D structure of this compound is generated using molecular modeling software.

-

Geometry Optimization: The initial structure is then subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*). This process finds the lowest energy conformation of the molecule.

-

Conformational Analysis: To explore the conformational landscape, a potential energy surface (PES) scan can be performed by systematically rotating around the key dihedral angles, such as the C-N bonds and the C-C bonds of the ethyl groups.[10][11] This allows for the identification of all stable conformers and the transition states that connect them.

-

Calculation of Geometric Parameters: From the optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be calculated.

-

Vibrational Frequency Analysis: A frequency calculation is typically performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Predicted Geometric Features from Computational Models:

-

Bond Lengths and Angles: DFT calculations can provide precise predictions of bond lengths and angles. The C=O bond is expected to be around 1.25 Å, the C-N(Et)₂ bond around 1.38 Å, and the C-NH₂ bond around 1.35 Å. The bond angles around the central carbon and the nitrogen atoms will reflect their sp² hybridization, with values close to 120°.

-

Dihedral Angles and Conformational Energy Profile: The potential energy surface scan will reveal the preferred dihedral angles and the energy barriers to rotation. It is anticipated that the most stable conformer will have the ethyl groups positioned to minimize steric clashes.

Structure-Activity Relationship (SAR) and the Role of Molecular Geometry in Drug Design

The three-dimensional shape of this compound and its derivatives is a critical determinant of their biological activity. The specific orientation of the urea's hydrogen bond donors and acceptors, as well as the spatial disposition of the ethyl groups, dictates how the molecule fits into the binding pocket of a target protein.

Case Study Insight: N,N-Disubstituted Ureas as Enzyme Inhibitors

In the development of inhibitors for various enzymes, the N,N-disubstituted urea moiety often plays a crucial role in establishing key interactions with the active site. For instance, in the design of soluble epoxide hydrolase (sEH) inhibitors, the urea group forms critical hydrogen bonds with amino acid residues in the enzyme's active site.[12] The substitution pattern on the urea nitrogens, such as the presence of diethyl groups, influences the molecule's overall shape and its ability to access and bind to the target. A change in the conformation of the diethylamino group could lead to a loss of binding affinity due to steric clashes or the misalignment of hydrogen bonding groups.

The diagram below illustrates the logical workflow for integrating the understanding of this compound's molecular geometry into a drug discovery pipeline.

Caption: Workflow integrating the geometric analysis of this compound into drug discovery.

Conclusion

This technical guide has provided a multi-faceted exploration of the molecular geometry of this compound, integrating insights from synthesis, experimental analysis, and computational modeling. A thorough understanding of its structural characteristics is not merely an academic exercise but a crucial prerequisite for its effective utilization in the design and development of novel therapeutics. The principles and methodologies outlined herein offer a robust framework for researchers to rationally design next-generation drug candidates that incorporate the versatile this compound scaffold.

References

-

Clayden, J., Lemiègre, L., Pickworth, M., & Jones, L. (2010). The origin of the conformational preference of N,N'-diaryl-N,N'-dimethyl ureas. Organic & Biomolecular Chemistry, 8(23), 5437-5444. [Link]

-

Hwang, S. H., Wagner, K. M., Morisseau, C., & Hammock, B. D. (2011). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure–Activity Relationships, Pharmacokinetics, and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry, 54(10), 3596-3609. [Link]

-

Ganis, P., Avitabile, G., Corradini, P., & Goodman, M. (1970). Crystal and Molecular Structure of N,N′-Diethyl-N,N′-Diphenylurea. Proceedings of the National Academy of Sciences, 67(1), 426-433. [Link]

-

Urea. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). [Link]

-

Kathiravan, S., Dhillon, P., Zhang, T., & Nicholls, I. A. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules, 29(23), 5669. [Link]

-

Talele, T. T. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(5), 795-814. [Link]

-

Bis-urea anion receptors: influence of receptor structure and anion nature on binding affinity and stability. (2024). RSC Advances, 14(33), 23865-23873. [Link]

-

The Largest Curated Crystal Structure Database. (n.d.). In CCDC. Retrieved January 3, 2026, from [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). ACS Medicinal Chemistry Letters, 11(5), 795-814. [Link]

-

Potential energy surface. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). In CCDC. Retrieved January 3, 2026, from [Link]

-

Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. (2023). ChemistrySelect, 8(26), e202301031. [Link]

-

Foundations of Chemical Kinetics Lecture 7: Introduction to potential energy surfaces. (2021). [Link]

-

Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide. (2022). Molecules, 27(19), 6649. [Link]

-

Urea, N,N'-diethyl-. (n.d.). In NIST WebBook. Retrieved January 3, 2026, from [Link]

-

Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. (2022). Materials, 15(15), 5431. [Link]

Sources

- 1. helios.eie.gr [helios.eie.gr]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. researchrepository.wvu.edu [researchrepository.wvu.edu]

- 5. The origin of the conformational preference of N,N'-diaryl-N,N'-dimethyl ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. huntresearchgroup.org.uk [huntresearchgroup.org.uk]

- 10. Potential energy surface - Wikipedia [en.wikipedia.org]

- 11. people.uleth.ca [people.uleth.ca]

- 12. Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Thermochemical Profile of 1,1-Diethylurea: An In-Depth Technical Guide

Introduction

1,1-Diethylurea (CAS 634-95-7), an asymmetrically substituted dialkylurea, serves as a vital molecular entity in diverse fields, including organic synthesis and drug development.[1] Its utility in forming molecular adducts and co-crystals underscores the importance of a thorough understanding of its energetic landscape. This technical guide provides a comprehensive overview of the key thermochemical data for this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the experimental and computational methodologies used to determine its fundamental thermodynamic properties, offering insights into the causality behind experimental choices and ensuring scientific integrity through detailed protocols and authoritative references.

Core Thermochemical Data of this compound

A summary of the essential thermochemical properties of this compound is presented below. These values, derived from a combination of experimental measurements and computational models, form the foundation for understanding the compound's stability, reactivity, and phase behavior.

| Thermochemical Property | Symbol (Unit) | Value | Reference(s) |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°gas (kJ·mol-1) | -272.3 ± 1.6 | [2] |

| Standard Molar Enthalpy of Combustion (solid) | ΔcH°solid (kJ·mol-1) | -3310.32 ± 0.89 | [3] |

| Standard Molar Enthalpy of Sublimation | ΔsubH° (kJ·mol-1) | 95.8 ± 0.5 | [4] |

| Enthalpy of Fusion | ΔfusH (kJ·mol-1) | Data not available | |

| Solid Phase Heat Capacity | Cp,solid (J·mol-1·K-1) | Data not available | |

| Standard Molar Entropy (solid) | S°solid (J·mol-1·K-1) | Data not available | |

| Standard Gibbs Free Energy of Formation (gas) | ΔfG°gas (kJ·mol-1) | Calculated value |

Experimental Determination of Thermochemical Properties

The acquisition of reliable thermochemical data is paramount for the accurate modeling of chemical processes. This section details the state-of-the-art experimental techniques employed to determine the key thermodynamic parameters of this compound.

Standard Molar Enthalpy of Combustion via Static Bomb Calorimetry

The standard molar enthalpy of combustion (ΔcH°solid) is a cornerstone of thermochemistry, providing a direct measure of the energy released upon complete oxidation of a substance. For nitrogen-containing organic compounds like this compound, static bomb calorimetry is the method of choice.

Causality of Experimental Choices:

-

Static Bomb vs. Rotating Bomb: A static bomb calorimeter is sufficient for compounds containing carbon, hydrogen, oxygen, and nitrogen, as the final products (CO₂, H₂O, and N₂) are well-defined and do not require rotation to ensure complete reaction and a homogeneous final state.

-

High-Purity Oxygen: The use of high-purity oxygen at high pressure (typically 30 atm) ensures complete and rapid combustion of the sample.

-

Benzoic Acid as a Standard: The calorimeter is calibrated using a standard substance with a precisely known enthalpy of combustion, such as benzoic acid, to determine the energy equivalent of the calorimeter system.

Experimental Protocol: Static Bomb Calorimetry

-

Sample Preparation: A pellet of approximately 0.5 g of high-purity, crystalline this compound is accurately weighed into a platinum crucible.

-

Bomb Assembly: The crucible is placed in the bomb, and a platinum ignition wire is positioned to be in contact with the sample. A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in the calorimeter vessel, which is filled with a known mass of water. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water in the calorimeter is monitored with high precision as a function of time until a constant temperature is reached.

-

Analysis of Products: After the experiment, the bomb is depressurized, and the liquid and gaseous contents are analyzed to determine the amounts of nitric acid and unburned carbon, if any.

-

Calculation: The standard enthalpy of combustion is calculated from the corrected temperature rise, the energy equivalent of the calorimeter, and corrections for the formation of nitric acid and other side reactions.

Workflow Diagram: Combustion Calorimetry

Caption: Workflow for determining the standard enthalpy of combustion.

Standard Molar Enthalpy of Sublimation via the Transpiration Method

The enthalpy of sublimation (ΔsubH°) is the energy required to transform a substance from the solid to the gaseous state. For organic compounds with low volatility, the transpiration method is a reliable technique for determining this value by measuring the temperature dependence of the vapor pressure.

Causality of Experimental Choices:

-

Inert Carrier Gas: An inert gas, such as nitrogen or argon, is used to carry the vapor of the substance, preventing any chemical reactions.

-

Controlled Temperature and Flow Rate: Precise control of the temperature of the saturator and the flow rate of the carrier gas is crucial for achieving saturation and obtaining accurate vapor pressure measurements.

-

Gravimetric Analysis: The amount of sublimed substance is determined by a highly sensitive microbalance, providing a direct measure of the mass transported by the carrier gas.

Experimental Protocol: Transpiration Method

-

Sample Preparation: A sample of this compound is placed in a saturator, which is a tube packed with the substance and maintained at a constant temperature.

-

Experimental Setup: A stream of an inert carrier gas with a precisely controlled flow rate is passed through the saturator.

-

Saturation: The carrier gas becomes saturated with the vapor of this compound as it passes through the saturator.

-

Condensation and Quantification: The gas stream then flows through a condenser where the sublimed substance is deposited and subsequently weighed using a microbalance.

-

Vapor Pressure Calculation: The vapor pressure at a given temperature is calculated from the mass of the sublimed substance, the volume of the carrier gas, and the ideal gas law.